molecular formula C8H14ClN B6219331 tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride CAS No. 2751616-02-9

tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride

Cat. No. B6219331
CAS RN: 2751616-02-9
M. Wt: 159.7
InChI Key:
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Description

Tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride (TCH) is an organic compound that belongs to the family of cyclic amines. It is a white, crystalline solid that is soluble in water and other polar solvents and is used in a variety of scientific applications. TCH has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

Tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride has been studied for its potential applications in drug development, biochemistry, and physiology. It has been found to be a useful tool for studying the structure and function of proteins, as well as for examining the effects of drugs on protein structure and function. tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride has also been used to study the effects of drugs on enzymes and other biochemical processes.

Mechanism of Action

Tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride binds to proteins and other biomolecules, altering their structure and function. It has been found to interact with a variety of proteins, including those involved in signal transduction pathways, transcriptional regulation, and enzyme activity. tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride has also been found to interact with DNA, RNA, and other nucleic acids, altering their structure and function.
Biochemical and Physiological Effects
tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to modulate enzyme activity, alter the structure and function of proteins, and affect the activity of certain signaling pathways. It has also been found to affect the expression of certain genes and proteins, as well as the activity of certain hormones.

Advantages and Limitations for Lab Experiments

Tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in water and other polar solvents. It is also highly stable, making it an ideal reagent for use in biochemical and physiological experiments. However, tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride is toxic and should be handled with care.

Future Directions

The potential applications of tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride are vast, and there are many potential future directions for its use. These include further studies of its effects on proteins, enzymes, and other biomolecules, as well as its potential use in drug development. Additionally, further research into the effects of tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride on signaling pathways, gene expression, and hormone activity could yield valuable insights into the mechanisms of action of drugs. Finally, tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride could be used as a tool for studying the structure and function of proteins and other biomolecules, as well as for studying the effects of drugs on protein structure and function.

Synthesis Methods

Tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of tricyclo[4.2.0.0,2,5]octan-3-amine with hydrochloric acid. This reaction produces tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride in an aqueous solution. Other methods of synthesis include the reaction of tricyclo[4.2.0.0,2,5]octan-3-amine with other acids, such as sulfuric acid, or the reaction of tricyclo[4.2.0.0,2,5]octan-3-amine with an alkyl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride involves the cyclization of a precursor compound containing a cyclohexene ring and an amine group. The cyclization reaction is carried out under acidic conditions to form the tricyclic ring system. The amine group is then protonated with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "Cyclohexene", "Methylamine", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexene is reacted with excess methylamine in the presence of acetic anhydride to form N-methylcyclohex-2-en-1-amine.", "Step 2: N-methylcyclohex-2-en-1-amine is treated with hydrochloric acid to protonate the amine group and form the hydrochloride salt of the intermediate.", "Step 3: The intermediate is heated under acidic conditions to promote cyclization and form tricyclo[4.2.0.0,2,5]octan-3-amine hydrochloride as the final product." ] }

CAS RN

2751616-02-9

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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